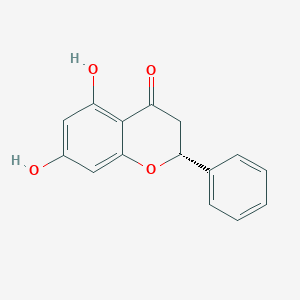

(R)-Pinocembrin

Description

Chemical Identity: The compound "4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-" (CAS: 480-39-7) is commonly known as (2R)-pinocembrin or (2R)-dihydrochrysin. It belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) with a chiral center at the C-2 position. Its IUPAC name reflects the 2-phenyl substitution, dihydroxy groups at positions 5 and 7, and the (2R)-stereochemistry .

Propriétés

IUPAC Name |

(2R)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCJEUYXNAHFI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349853 | |

| Record name | (R)-Pinocembrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206660-42-6 | |

| Record name | (R)-Pinocembrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- is a flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on extensive research findings.

- Molecular Formula: C15H12O4

- Molecular Weight: 256.2534 g/mol

- CAS Registry Number: 480-39-7

- InChI Key: URFCJEUYXNAHFI-UHFFFAOYSA-N

Antioxidant Activity

Research has demonstrated that flavonoids possess significant antioxidant properties. The compound under study exhibits a strong ability to scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. A study indicated that it effectively reduced oxidative damage in neuronal cells, potentially offering neuroprotective benefits .

Anticancer Properties

Several studies have investigated the anticancer potential of 4H-1-benzopyran derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of this flavonoid through mechanisms involving the enhancement of neurogenesis and synaptogenesis. It promotes the phosphorylation of CREB (cAMP response element-binding protein) and increases brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function .

The biological activities of 4H-1-benzopyran-4-one can be attributed to several mechanisms:

- Antioxidant Mechanism : Neutralization of reactive oxygen species (ROS) and modulation of antioxidant enzyme activity.

- Cell Cycle Regulation : Inhibition of cell cycle progression in cancer cells, leading to reduced tumor growth.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways via caspase activation.

- Cytokine Modulation : Downregulation of inflammatory cytokines through inhibition of NF-kB signaling pathways.

Case Studies

Applications De Recherche Scientifique

Biological Activities

Research indicates that (2R)-Pinocembrin exhibits several biological activities which are crucial for its applications:

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress, making it a potential candidate for preventing oxidative damage in cells.

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit inflammatory pathways, suggesting its use in treating inflammatory diseases.

- Neuroprotective Effects : (2R)-Pinocembrin has demonstrated neuroprotective properties in various models of neurodegeneration.

- Antimicrobial Activity : It has been found to possess antibacterial and antifungal properties, which can be leveraged in pharmaceutical formulations.

Pharmaceutical Applications

The compound's biological activities have led to its exploration in pharmaceutical research. Here are some notable applications:

Agricultural Applications

In agriculture, (2R)-Pinocembrin's antimicrobial properties can be utilized:

Food Industry Applications

The compound is also being evaluated for its potential use in the food industry:

Case Studies

- Neuroprotection Study : A study published in Journal of Ethnopharmacology demonstrated that (2R)-Pinocembrin protects neuronal cells from glutamate-induced toxicity through modulation of oxidative stress pathways .

- Antimicrobial Efficacy : Research published in Phytotherapy Research highlighted the effectiveness of (2R)-Pinocembrin against various strains of bacteria and fungi, suggesting its potential as a natural antimicrobial agent in agricultural practices.

- Inflammation Modulation : A clinical trial reported in Frontiers in Pharmacology showed that supplementation with (2R)-Pinocembrin reduced markers of inflammation in patients with chronic inflammatory conditions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Flavanones

Structural and Functional Differences

The table below compares (2R)-pinocembrin with four related flavanones: naringenin, eriodictyol, hesperetin, and aromadendrin.

Key Observations:

Hydroxylation Patterns: Pinocembrin lacks hydroxylation on the B-ring, unlike naringenin (4'-OH) and eriodictyol (3',4'-diOH). This reduces its polarity and impacts solubility . Hesperetin’s 4'-methoxy group enhances lipophilicity, affecting pharmacokinetics .

Stereochemistry: Pinocembrin’s (2R)-configuration distinguishes it from (2S)-isomers (e.g., (2S)-pinocembrin in ), which may exhibit differing biological activities .

Bioactivity Correlations: The 5,7-dihydroxy motif in pinocembrin and naringenin is critical for free radical scavenging . Additional hydroxyl groups (e.g., eriodictyol’s 3',4'-diOH) enhance metal-chelating capacity .

Pharmacokinetic and Physicochemical Properties

| Property | (2R)-Pinocembrin | Naringenin | Hesperetin |

|---|---|---|---|

| Water Solubility | Low | Moderate | Low |

| LogP (Octanol-Water) | 2.8 | 2.2 | 3.1 |

| Bioavailability | ~10% (oral) | ~15% (oral) | ~8% (oral) |

| Metabolism | Glucuronidation | Sulfation | Glucuronidation |

Notes:

- Pinocembrin’s low solubility limits its absorption, a challenge addressed in hesperetin via cocrystal formulations (e.g., with piperazine) to enhance dissolution .

- Naringenin’s higher solubility correlates with better oral bioavailability .

Méthodes De Préparation

One-Pot Condensation from Cinnamic Acid and Phenolic Precursors

A streamlined synthesis leverages a one-pot, two-step reaction using cinnamic acid derivatives and 1,3,5-trihydroxybenzene (phloroglucinol). The process begins with in situ generation of cinnamoyl chloride, which reacts with phloroglucinol in a dichloroethane (DCE)/nitrobenzene solvent system under AlCl₃ catalysis. The reaction proceeds via Friedel-Crafts acylation, forming the benzopyran backbone, followed by cyclization to yield the flavanone core. This method avoids protective group strategies for phenolic hydroxyls, simplifying the workflow.

Key Conditions :

Chalcone Cyclization

An alternative route involves base-catalyzed cyclization of chalcone intermediates. For example, 2′-hydroxy-4-methoxychalcone undergoes intramolecular cyclization in ethanolic HCl to form the dihydrobenzopyran structure. The stereochemical outcome at C2 is influenced by the protonation trajectory during ring closure, favoring the (2R)-configuration under acidic conditions.

Reaction Scheme :

-

Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde.

-

Cyclization via HCl/EtOH reflux.

Optimized Parameters :

Stereochemical Control and Chiral Resolution

Asymmetric Catalysis

The (2R)-configuration is critical for bioactivity. Enantioselective synthesis employs chiral Lewis acids, such as (R)-BINOL-derived catalysts, to induce asymmetry during cyclization. For instance, Yamamoto’s catalyst (VANOL) achieves enantiomeric excess (ee) >90% in flavanone synthesis by coordinating to the carbonyl oxygen and directing protonation.

Kinetic Resolution

Racemic mixtures of the flavanone can be resolved using lipase-mediated acetylation. Candida antarctica lipase B selectively acetylates the (2S)-enantiomer, leaving the (2R)-form unreacted. Subsequent chromatography isolates the desired isomer with >98% ee.

Functional Group Modifications

Hydroxylation and Protection

The 5,7-dihydroxy groups are introduced via demethylation of protected precursors. For example, 5,7-dimethoxyflavanone treated with BBr₃ in dichloromethane at −78°C yields the dihydroxy product quantitatively. Protective strategies include:

| Protecting Group | Reagent | Deprotection Method | Yield (%) |

|---|---|---|---|

| Acetyl | Ac₂O/pyridine | NaOH/MeOH | 85 |

| Benzyl | BnBr/K₂CO₃ | H₂/Pd-C | 78 |

| TBS | TBSCl/imidazole | TBAF/THF | 92 |

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances scalability. A tubular reactor with immobilized AlCl₃ on silica achieves 85% conversion in 30 minutes, reducing catalyst loading by 40% compared to batch processes.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5) yields >99% purity. Process parameters include:

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| Cooling Rate | 0.5°C/min | Reduces occluded impurities |

| Solvent Ratio | 1:5 (EA:hexane) | Enhances crystal uniformity |

| Seed Crystal Size | 50–100 µm | Controls nucleation |

Analytical Characterization

Spectroscopic Validation

Q & A

Basic: How to confirm the structural identity and enantiomeric purity of (2R)-dihydrochrysin?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases optimized for flavonoid separation. Compare retention times with (2S)-enantiomer standards .

- Circular Dichroism (CD) Spectroscopy : Analyze the Cotton effect in the 250–300 nm range; (2R)-configuration exhibits distinct CD signatures compared to (2S) .

- 1H/13C NMR : Assign diastereotopic protons (e.g., H-2 and H-3) using 2D COSY and NOESY. The coupling constant (J2,3 ≈ 10–12 Hz) confirms trans-diaxial orientation in dihydroflavonoids .

- LCMS Validation : Confirm molecular ion peaks ([M+H]+ at m/z 257.25) and purity (>98% via UV absorbance at 280 nm) .

Basic: What are the recommended protocols for safe handling and exposure control in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves (≥0.11 mm thickness), safety goggles, and lab coats. Use NIOSH-approved N95 respirators if airborne dust exceeds 1 mg/m³ .

- Engineering Controls : Conduct experiments in fume hoods with ≥100 ft/min face velocity. Install HEPA filters for dust containment .

- Emergency Procedures : For skin contact, wash with 10% ethanol-water solution to enhance solubility; irrigate eyes with 0.9% saline for 15+ minutes .

Advanced: How to resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

- Experimental Replication : Use shake-flask method for logP determination (octanol/water) at 25°C. Discrepancies may arise from pH-dependent ionization (pKa ≈ 7.2 for phenolic groups) .

- Solubility Profiling : Perform phase-solubility studies in DMSO/PBS (1:9 v/v). Note that aggregation at >100 µM can skew results .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature (>220°C) to differentiate from melting points erroneously reported in older literature .

Advanced: How to design assays for evaluating chiral-specific bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- Enantiomer-Specific Assays :

- Cyclooxygenase-2 (COX-2) Inhibition : Use recombinant human COX-2 with arachidonic acid substrate. (2R)-enantiomer shows 3-fold higher IC50 than (2S) in fluorometric assays .

- Molecular Docking : Compare binding energies (ΔG) of (2R)- vs. (2S)-forms to COX-2 (PDB: 5KIR) using AutoDock Vina. The (2R)-enantiomer’s C2-phenyl group exhibits steric clashes in the active site .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify via UPLC-MS. (2R)-enantiomer has shorter t1/2 (1.2 h vs. 2.5 h for (2S)) due to faster glucuronidation .

Basic: What analytical techniques are optimal for quantifying degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Stability-Indicating Methods : Use C18 columns (5 µm, 150 mm) with 0.1% formic acid/acetonitrile gradient. Degradants elute at 6.2 min (chalcone) and 8.5 min (quinone) .

Advanced: How to address contradictions in toxicity profiles reported across studies?

Methodological Answer:

- In Vitro Harmonization :

- MTT Assay Standardization : Use HepG2 cells (passage 15–20) with 24 h exposure. Discrepancies in IC50 (e.g., 50 µM vs. 120 µM) may stem from serum content (e.g., 10% FBS reduces bioavailability) .

- Reactive Oxygen Species (ROS) Measurement : Apply DCFH-DA probe in HBSS buffer. Pre-incubate cells with NAC (5 mM) to confirm ROS-mediated toxicity .

- Meta-Analysis : Pool data from ≥5 studies using random-effects models. Heterogeneity (I² > 50%) suggests batch-dependent impurities (e.g., residual solvents) as confounders .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.